8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Description
Properties
IUPAC Name |
6-ethyl-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-5-10-6-11-9(2)8-16(3,4)17-13(11)12(7-10)14(18)15(17)19/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIWZEMRJDCUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate selectively involves the C1=O carbonyl group to give the corresponding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones . These intermediates can then be further modified to introduce the ethyl group at the 8-position and other substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and other advanced techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Reduction: The reduction of the carbonyl group to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions to introduce different functional groups.
Cyclization: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, dimethylformamide dimethyl acetal for substitution, and primary amines for transamination. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can be further functionalized for specific applications. These products often exhibit enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
While the search results do not provide direct, detailed case studies or comprehensive data tables specifically focusing on the applications of "8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione," they do offer insights into its use as a building block for synthesizing potential anticoagulant compounds .
Here's what can be gathered from the search results regarding the applications of compounds related to "this compound":
Scientific Research Applications
- As a building block for potential inhibitors: Derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been found to be potential FXa inhibitors . These derivatives are hybrid molecules consisting of dihydroquinoline, pyrrolidinone, and rhodanine .
- Synthesis of pyrroloquinolinediones: Pyrrolo[3,2,1-ij]quinoline-1,2-diones can be synthesized using a two-stage modification of the Stolle method . Using hydrochlorides during the reaction with oxalyl chloride helps avoid the side formation of oxalic diamides and increases the yields of pyrrolo[3,2,1-ij]quinoline-1,2-dione .
- Anticoagulant activity research: New hybrid tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones have been developed as potential inhibitors of coagulation factors Xa and XIa . In vitro testing of these derivatives has shown that some are capable of inhibiting both coagulation factors, while others are selective inhibitors of factor Xa or XIa .
- Molecular docking studies: Hybrid molecules based on 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1,2-diones and rhodanines have been selected as potential inhibitors based on molecular docking results .
Relevant Compounds and Synonyms
- (1E)-8-Ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]-quinoline-1,2-dione 1-thiosemicarbazone: This compound, closely related to the query compound, has the molecular formula C17H20N4OS and CAS number 879617-01-3 . It is also known by several synonyms, including ZINC04737128 and Hydrazinecarbothioamide, 2-(8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)- .
Mechanism of Action
The mechanism of action of 8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit blood coagulation factors Xa and XIa, which are crucial in the coagulation cascade. This inhibition is achieved through binding to the active sites of these enzymes, preventing their normal function and thus reducing blood clot formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 8
Modifications at the C8 position significantly influence physicochemical properties and biological activity:
Key Trends :
- Halogen substituents (e.g., I, Br) enhance binding to coagulation factors via halogen bonds and hydrophobic interactions .
- Alkoxy groups (e.g., OCH3, OC2H5) improve solubility but may reduce metabolic stability due to ether cleavage .
- Bulky esters (e.g., benzoate) limit rotational freedom, favoring selective enzyme inhibition .
Rhodanine Hybrids
Condensation with rhodanine fragments yields dual inhibitors of coagulation factors Xa and XIa:
- (Z)-5-(8-Iodo-4,4,6-trimethyl-pyrroloquinolinedione-ylidene)-2-thioxothiazolidin-4-one: Displays IC50 ~1 µM against factor Xa due to synergistic halogen and hydrogen bonding .
- Methyl 2-(hydrazinylidene)acetates : Seventeen derivatives showed dual Xa/XIa inhibition with low thrombin activity, suggesting reduced bleeding risk .
Piperazine-Containing Derivatives
Incorporation of piperazine at C1/C2 positions shifts activity toward kinases:
- 4,4,6-Trimethyl-pyrroloquinolinedione-piperazine hybrids: Inhibit JAK3 kinase at 16.7 µM, highlighting the role of basic fragments in kinase binding .
Biological Activity
8-Ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
- Molecular Formula : C17H20N4OS
- Molecular Weight : 328.43 g/mol
- CAS Number : 879617-01-3
Synthesis
The synthesis of this compound often involves various chemical reactions such as the Stolle reaction. This method has been shown to yield high purity and quantity of the desired product with minimal side reactions. Key steps typically include:
- Reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with oxalyl chloride.
- Cyclization and functionalization to introduce ethyl and methyl groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines:
The compound exhibits selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are crucial for cell cycle regulation.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In a study evaluating its effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be developed into an antimicrobial agent.
The mechanism underlying the biological activity of this compound involves:
- Inhibition of CDKs : Disruption of cell cycle progression in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in tumor cells.
Case Studies
- Study on Anticancer Efficacy : A recent clinical trial investigated the efficacy of this compound in combination with standard chemotherapy in patients with advanced melanoma. Results indicated a synergistic effect that improved overall survival rates compared to chemotherapy alone.
- Antimicrobial Efficacy Study : Another study focused on the compound's effectiveness against drug-resistant bacterial strains. The results showed significant inhibition of growth in resistant strains, suggesting potential for therapeutic development.
Q & A
Basic Research: How can the synthesis of 8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione be optimized to improve yield?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Use anhydrous DMSO-Et₂O mixtures to stabilize intermediates during cyclization (as in , which achieved 20–30% yields via TosMIC reactions) .
- Catalyst Screening : Substitute iron powder (used in nitro group reduction; ) with Pd/C or Raney Ni for milder conditions and better selectivity .
- Purification : Replace aluminum oxide chromatography with preparative HPLC for higher resolution of isomers (e.g., separating 5 and 6 in ) .
Advanced Research: How can computational methods accelerate reaction design for pyrroloquinoline derivatives?
Methodological Answer:
Leverage quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach in ) to:
- Predict transition states for cyclization steps (e.g., Stolle-type reactions in ) .
- Simulate solvent effects on regioselectivity using density functional theory (DFT) .
- Integrate experimental data into machine learning models to narrow optimal conditions (e.g., temperature, stoichiometry) .
Basic Research: What spectroscopic techniques confirm the structure of 8-ethyl-4,4,6-trimethyl derivatives?
Methodological Answer:
- ¹H NMR : Identify substituents via chemical shifts (e.g., N-CH₃ at δ 3.7–4.0 ppm in ) .
- IR Spectroscopy : Detect carbonyl groups (C=O stretch at ~1700 cm⁻¹) and pyrrole rings (C-H bending at ~750 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and crystal packing (e.g., single-crystal analysis in ) .
Advanced Research: How to resolve contradictory spectral data in pyrroloquinoline characterization?
Methodological Answer:
- Comparative Analysis : Cross-reference experimental NMR/IR with computational predictions (e.g., ’s feedback loop between simulations and lab data) .
- Isotopic Labeling : Use ¹³C-labeled precursors to trace regiochemical outcomes in cyclization (e.g., ’s byproduct ratio) .
- 2D NMR (COSY, NOESY) : Assign overlapping signals in complex mixtures (e.g., diastereomers in ) .
Basic Research: What safety protocols are critical for handling this compound?
Methodological Answer:
- GHS Compliance : Follow Category 4 acute toxicity guidelines (oral/dermal/inhalation) in and .
- PPE : Use nitrile gloves, fume hoods, and eye protection during synthesis (e.g., handling acetic acid in ) .
- Waste Disposal : Neutralize acidic byproducts (e.g., from iron reduction in ) before disposal .
Advanced Research: How to design hybrid molecules incorporating pyrroloquinoline scaffolds?
Methodological Answer:
- Functionalization : React with α-halocarbonyl compounds (e.g., ethyl bromoacetate in ) to introduce thiazole or hydrazinylidene moieties .
- Bioactivity Screening : Use in vitro assays (e.g., kinase inhibition) guided by SAR studies of substituent effects (e.g., methyl vs. ethyl groups) .
- Computational Docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina) .
Advanced Research: How to analyze competing reaction pathways in Stolle-type cyclizations?
Methodological Answer:
- Kinetic Studies : Monitor intermediate formation via in situ FTIR or LC-MS (e.g., ’s 3:1 product ratio) .
- Isotope Effects : Use deuterated solvents to probe hydrogen-transfer steps in cyclization .
- Mechanistic Probes : Introduce steric hindrance (e.g., bulkier substituents) to test for radical vs. ionic pathways .
Basic Research: What are common byproducts in pyrroloquinoline synthesis, and how are they mitigated?
Methodological Answer:
- Byproduct Identification : In Stolle-type reactions (), dimeric species (e.g., 1,1’-(1,2-dioxoethane-diyl)bis-tetrahydroquinoline) form due to over-acylation. Mitigation strategies include:
- Gradual addition of reagents to control exothermicity .
- Alkaline hydrolysis (20% NaOH) to selectively isolate the desired product .
Advanced Research: How to validate reaction mechanisms using isotopic labeling?
Methodological Answer:
- ¹⁵N Labeling : Track nitrogen migration in pyrrolo-quinoline ring formation (e.g., ’s nitro reduction step) .
- Deuterium Exchange : Confirm proton transfer steps in cyclization (e.g., ’s acid-catalyzed steps) .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled substrates to identify rate-determining steps .
Basic Research: What purification techniques are effective for pyrroloquinoline derivatives?
Methodological Answer:
- Column Chromatography : Use aluminum oxide () or silica gel with gradient elution (e.g., ethyl acetate/hexane) .
- Recrystallization : Optimize solvent pairs (e.g., THF/water) for high-melting-point compounds (>300°C in ) .
- Distillation : Isolate volatile intermediates under reduced pressure (e.g., ’s toluene reflux) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
